

Tert-butyl (1-formylcyclopropyl)carbamate CAS number 107259-06-3 details

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Compound of Interest

Compound Name:	Tert-butyl (1-formylcyclopropyl)carbamate
Cat. No.:	B034031

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In-Depth Technical Guide: Tert-butyl (1-formylcyclopropyl)carbamate

CAS Number: 107259-06-3

This technical guide provides a comprehensive overview of **tert-butyl (1-formylcyclopropyl)carbamate**, a valuable building block in organic synthesis, particularly for the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Tert-butyl (1-formylcyclopropyl)carbamate is a white to off-white solid.^[1] The presence of the Boc (tert-butoxycarbonyl) protecting group enhances its stability during chemical transformations, making it a versatile intermediate in multi-step syntheses.^[2]

Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₁₅ NO ₃	[3]
Molecular Weight	185.22 g/mol	[3]
IUPAC Name	tert-butyl N-(1-formylcyclopropyl)carbamate	[3]
Melting Point	76.5-78.5 °C	
Boiling Point	280.7±19.0 °C (Predicted)	
Density	1.10±0.1 g/cm ³ (Predicted)	
SMILES	CC(C) (C)OC(=O)NC1(CC1)C=O	[3]
InChI Key	ACMHCEYCNRURST- UHFFFAOYSA-N	[3]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **tert-butyl (1-formylcyclopropyl)carbamate** is not readily available in the public domain, the most logical and commonly employed method involves the oxidation of the corresponding primary alcohol, **tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate**.

Experimental Protocol: Oxidation of **tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate**

This protocol is a general representation based on standard oxidation methods for primary alcohols to aldehydes.

Reagents and Materials:

- **tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate**
- Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)

- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$), saturated aqueous solution
- Magnesium sulfate (MgSO_4) or Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate** (1.0 eq) in anhydrous dichloromethane.
- Cool the solution to 0 °C using an ice bath.
- Slowly add Dess-Martin periodinane (1.1 to 1.5 eq) or Pyridinium chlorochromate (1.1 to 1.5 eq) to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (if using DMP).
- Stir the mixture vigorously for 15-30 minutes until the layers become clear.
- Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired **tert-butyl (1-formylcyclopropyl)carbamate**.

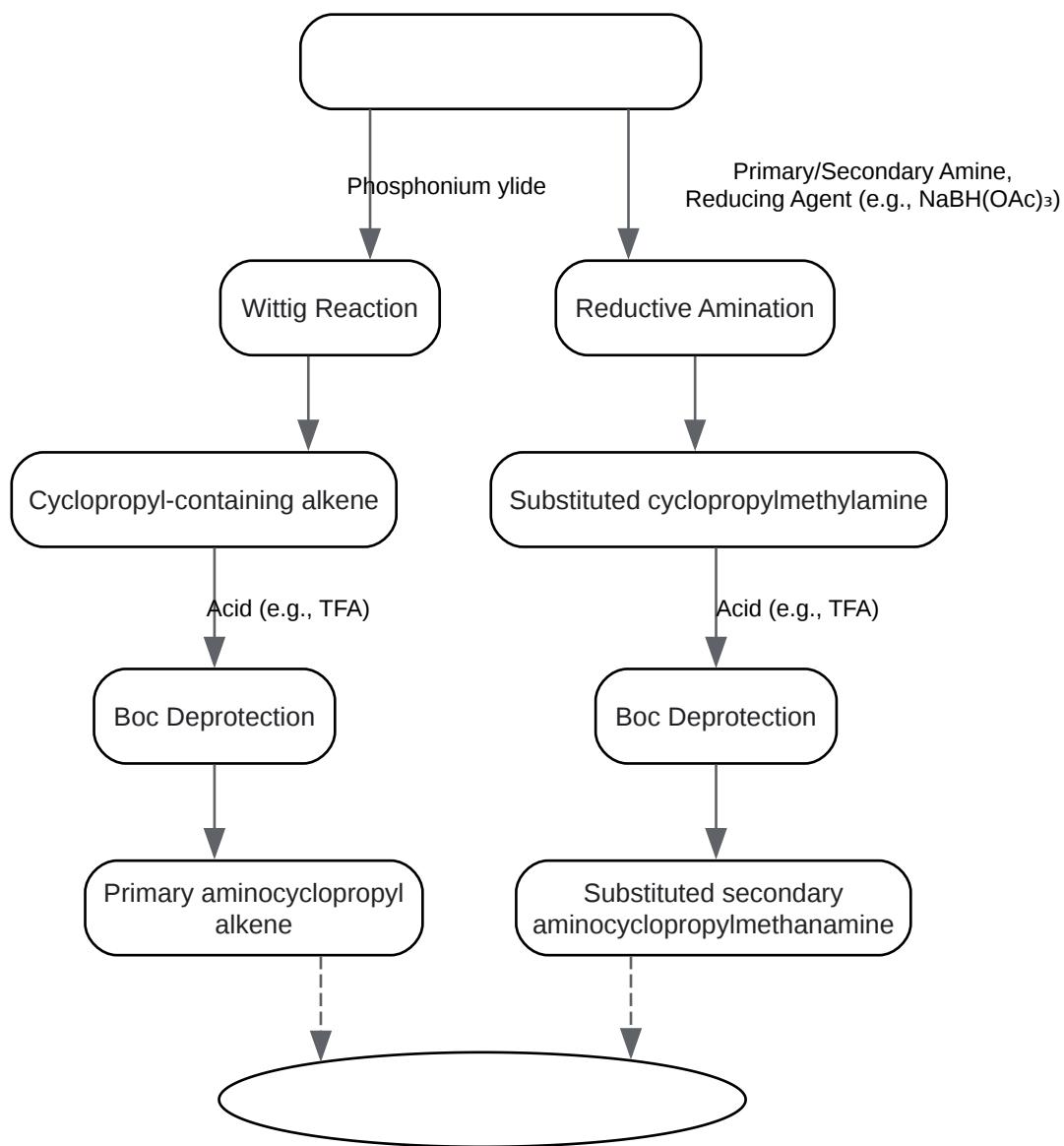
Spectroscopic Data

Detailed spectroscopic data such as ^1H NMR and ^{13}C NMR for **tert-butyl (1-formylcyclopropyl)carbamate** are not widely published in peer-reviewed literature. However, commercial suppliers of this compound typically provide this information upon request in their certificates of analysis. The expected spectral features would be consistent with the structure, showing signals for the tert-butyl group, the cyclopropyl protons, the aldehyde proton, and the carbamate NH proton.

Reactivity and Applications in Drug Development

Tert-butyl (1-formylcyclopropyl)carbamate is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The aldehyde functionality allows for a variety of subsequent chemical transformations. The Boc-protected amine on the cyclopropyl ring introduces a constrained amino acid-like scaffold, which is of significant interest in medicinal chemistry for the design of peptidomimetics and other biologically active compounds.

Logical Workflow for the Application in Synthesis



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Caption: Synthetic utility of **tert-butyl (1-formylcyclopropyl)carbamate**.

Experimental Protocol: Reductive Amination

This protocol describes a representative reaction of **tert-butyl (1-formylcyclopropyl)carbamate** with a primary amine.

Reagents and Materials:

- **tert-butyl (1-formylcyclopropyl)carbamate**

- A primary amine (e.g., benzylamine)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
- Acetic acid (optional)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a stirred solution of **tert-butyl (1-formylcyclopropyl)carbamate** (1.0 eq) in anhydrous DCE, add the primary amine (1.0-1.2 eq).
- A catalytic amount of acetic acid may be added to facilitate imine formation.
- Stir the mixture at room temperature for 30-60 minutes.
- Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the desired N-substituted **tert-butyl (1-(aminomethyl)cyclopropyl)carbamate**.

Safety Information

Tert-butyl (1-formylcyclopropyl)carbamate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

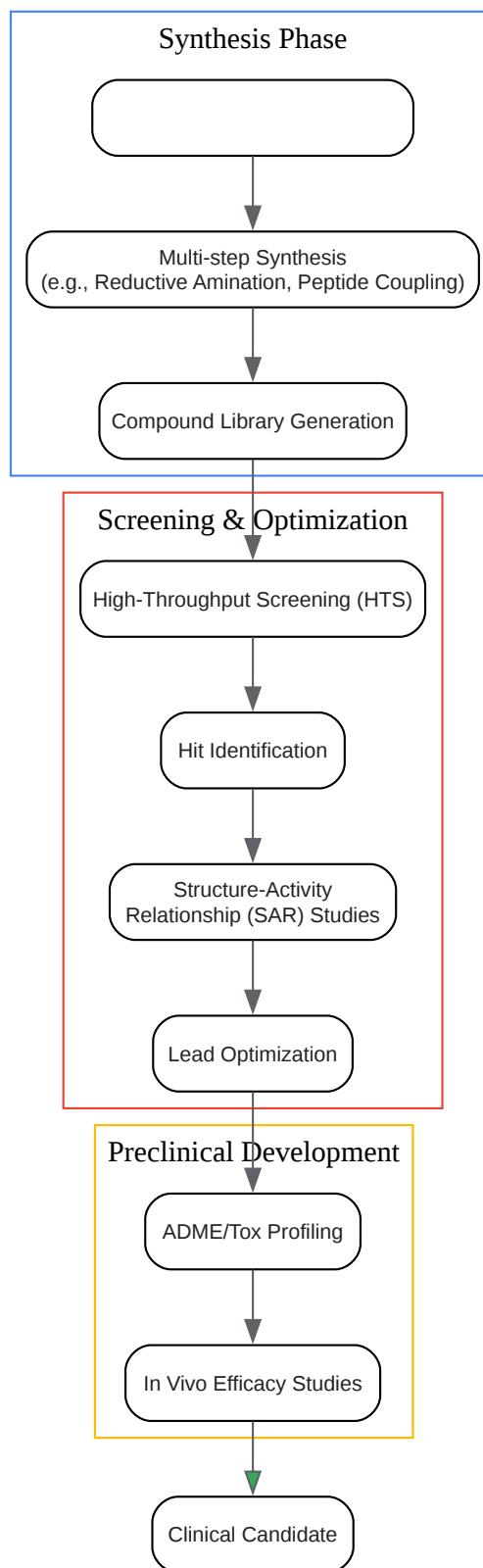
Table 2: GHS Hazard Statements

Hazard Code	Description
H315	Causes skin irritation
H318	Causes serious eye damage
H335	May cause respiratory irritation
H412	Harmful to aquatic life with long lasting effects

Role in Drug Discovery Workflows

Protected amino aldehydes, such as **tert-butyl (1-formylcyclopropyl)carbamate**, are key components in the synthesis of complex molecules in drug discovery programs. They serve as versatile synthons that can be elaborated into a variety of functional groups, leading to the generation of diverse chemical libraries for biological screening.

Workflow: Integration into a Drug Discovery Cascade

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